molecular formula C15H19N5OS B12226520 3-Cyclopropyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine

3-Cyclopropyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12226520
M. Wt: 317.4 g/mol
InChI Key: PAACOYDACUYFNL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a cyclopropyl group, a pyridazine ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazine ring, the introduction of the cyclopropyl group, and the attachment of the thiadiazole and pyrrolidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and thiadiazole-containing molecules. Examples are:

  • 3-Cyclopropyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyrimidine
  • 3-Cyclopropyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyrazine

Uniqueness

The uniqueness of 3-Cyclopropyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

5-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-3-methyl-1,2,4-thiadiazole

InChI

InChI=1S/C15H19N5OS/c1-10-16-15(22-19-10)20-7-6-11(8-20)9-21-14-5-4-13(17-18-14)12-2-3-12/h4-5,11-12H,2-3,6-9H2,1H3

InChI Key

PAACOYDACUYFNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCC(C2)COC3=NN=C(C=C3)C4CC4

Origin of Product

United States

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